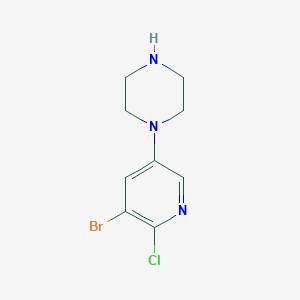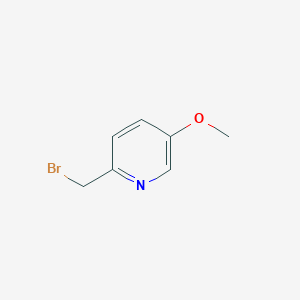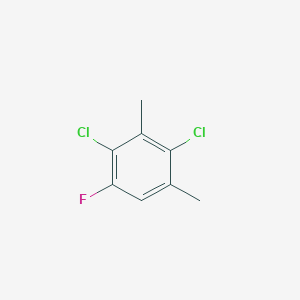
2,4-二氯-1-氟-3,5-二甲基苯
描述
Synthesis Analysis
The synthesis of similar compounds involves a sequence of reactions including nitration, selective reduction, diazotisation, and chlorination . The starting material could be a compound like 4-chloro-3,5-difluorobenzonitrile .Molecular Structure Analysis
The molecular structure of “2,4-Dichloro-1-fluoro-3,5-dimethylbenzene” consists of a benzene ring with two chlorine atoms, one fluorine atom, and two methyl groups attached to it. The exact positions of these substituents on the benzene ring give the compound its unique properties .Chemical Reactions Analysis
This compound, like other benzene derivatives, can undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4-Dichloro-1-fluoro-3,5-dimethylbenzene” include a molecular weight of 193.04 g/mol. Other properties such as boiling point, density, and vapor pressure would need to be determined experimentally .科学研究应用
Synthesis of Trifluoromethylpyridines
- Scientific Field : Agrochemical and Pharmaceutical Industries .
- Application Summary : 2,4-Dichloro-1-fluoro-3,5-dimethylbenzene is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients . TFMP derivatives are primarily used for crop protection from pests .
- Results or Outcomes : Over 20 new TFMP-containing agrochemicals have acquired ISO common names. Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
Synthesis of 2,4-Dichloro-3,5-difluorobenzoic Acid
- Scientific Field : Organic Chemistry .
- Application Summary : 2,4-Dichloro-1-fluoro-3,5-dimethylbenzene is used in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid . This compound is a valuable intermediate for the synthesis of medicines, including antibacterials .
- Methods of Application : The compound was synthesized from commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .
- Results or Outcomes : The synthesis resulted in a high yield of 2,4-dichloro-3,5-difluorobenzoic acid .
Synthesis of Fluorous 2,4-Dichloro-1,3,5-triazine (F-DCT)
- Scientific Field : Organic Chemistry .
- Application Summary : 2,4-Dichloro-1-fluoro-3,5-dimethylbenzene is used in the synthesis of Fluorous 2,4-Dichloro-1,3,5-triazine (F-DCT), which is an amide coupling agent . This compound is a valuable intermediate for the synthesis of amide bonds .
- Methods of Application : The specific methods of synthesis were not detailed in the source .
- Results or Outcomes : The synthesis resulted in a high yield of F-DCT .
Synthesis of 1,2,3-Dithiazole Derivatives
- Scientific Field : Medicinal Chemistry .
- Application Summary : While the specific use of 2,4-Dichloro-1-fluoro-3,5-dimethylbenzene was not detailed, the 1,2,3-dithiazole scaffold, which could potentially be synthesized from it, has been reported as an antifungal, herbicide, antibacterial, anticancer agent, antiviral, antifibrotic, and is a melanin and Arabidopsis gibberellin 2-oxidase inhibitor .
- Methods of Application : The specific methods of synthesis were not detailed in the source .
- Results or Outcomes : The synthesis of 1,2,3-dithiazole derivatives has resulted in compounds with a wide range of biological activities .
Synthesis of Fluorous 2,4-Dichloro-1,3,5-triazines (F-DCTs)
- Scientific Field : Organic Chemistry .
- Application Summary : 2,4-Dichloro-1-fluoro-3,5-dimethylbenzene is used in the synthesis of Fluorous 2,4-Dichloro-1,3,5-triazines (F-DCTs), which are used as nucleophile scavengers . These compounds are valuable intermediates for fluorous solution-phase synthesis .
- Methods of Application : The specific methods of synthesis were not detailed in the source .
- Results or Outcomes : The synthesis resulted in a high yield of F-DCTs .
Synthesis of 1,3,5-Triazine Derivatives
- Scientific Field : Medicinal Chemistry .
- Application Summary : While the specific use of 2,4-Dichloro-1-fluoro-3,5-dimethylbenzene was not detailed, the 1,3,5-triazine scaffold, which could potentially be synthesized from it, has been reported as an antimicrobial agent .
- Methods of Application : The specific methods of synthesis were not detailed in the source .
- Results or Outcomes : The synthesis of 1,3,5-triazine derivatives has resulted in compounds with antimicrobial activities .
安全和危害
未来方向
属性
IUPAC Name |
2,4-dichloro-1-fluoro-3,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2F/c1-4-3-6(11)8(10)5(2)7(4)9/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOPHCHUGFSLOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431544 | |
| Record name | 2,4-dichloro-1-fluoro-3,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-1-fluoro-3,5-dimethylbenzene | |
CAS RN |
214774-61-5 | |
| Record name | Benzene, 2,4-dichloro-1-fluoro-3,5-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214774-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-dichloro-1-fluoro-3,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


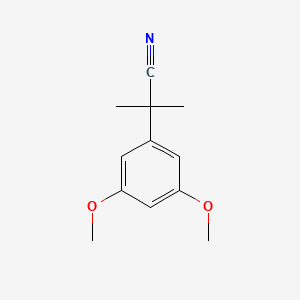
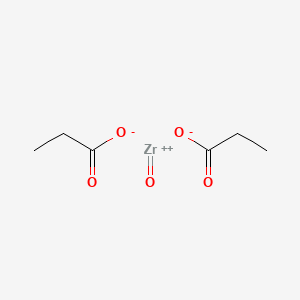
![[2-[(3,4-Dimethylphenyl)methyl]-3-[[3-fluoro-4-(methanesulfonamido)phenyl]methylcarbamothioyl-hydroxyamino]propyl] 2,2-dimethylpropanoate](/img/structure/B1600219.png)
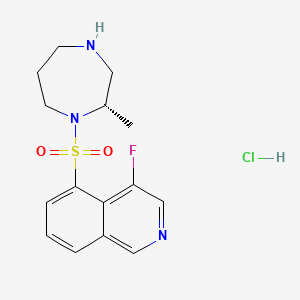
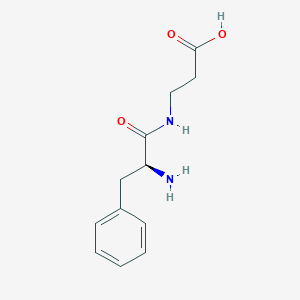
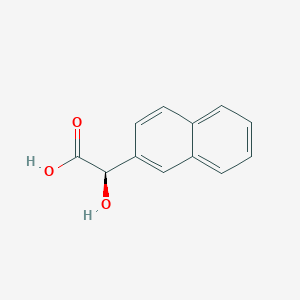
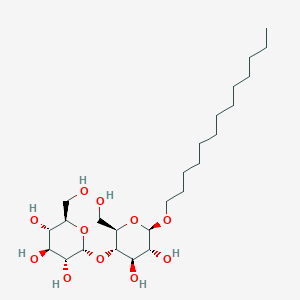
![Propanedinitrile, [[4-hydroxy-3,5-bis(1-methylethyl)phenyl]methylene]-](/img/structure/B1600224.png)
